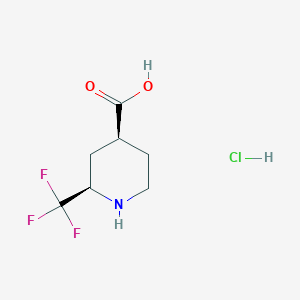

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Description

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a cis-configuration of substituents: a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) at the 4-position of the piperidine ring, with a hydrochloride salt counterion. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the carboxylic acid moiety facilitates interactions with biological targets. Its hydrochloride salt form improves aqueous solubility, making it suitable for pharmacological applications .

Properties

Molecular Formula |

C7H11ClF3NO2 |

|---|---|

Molecular Weight |

233.61 g/mol |

IUPAC Name |

(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1 |

InChI Key |

MSUATQFDGCXRGM-UYXJWNHNSA-N |

Isomeric SMILES |

C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F.Cl |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Pyridine Carboxylic Acids

A classical approach to piperidine carboxylic acids involves catalytic hydrogenation of pyridine carboxylic acids under controlled conditions. For example, 4-pyridine carboxylic acid can be hydrogenated using palladium on carbon catalyst under elevated hydrogen pressure and temperature to yield 4-piperidine carboxylic acid derivatives with high yield and purity.

Key conditions from patent CN102174011A:

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on carbon (5% Pd) |

| Catalyst amount | 0.01–0.05 weight ratio |

| Temperature | 80–100 °C |

| Hydrogen pressure | 3.5–5 MPa |

| Reaction time | 3–6 hours |

| Solvent | Water |

| Post-treatment | Vacuum distillation to remove moisture, precipitation with methanol, cooling to 0–10 °C, centrifugation to isolate product |

- Yield of 4-piperidine carboxylic acid: >95%

- Purity: 98–102%

- Melting point: 273–278 °C

This method avoids the use of strong bases and complex neutralization steps, simplifying post-reaction processing.

Synthesis from δ-Lactams via Enamines and Imines

A more specialized approach for introducing the trifluoromethyl group at the 2-position involves the use of δ-lactams as starting materials, which can be converted into enamines or imines that serve as key intermediates.

- Treatment of δ-lactams with trichloroborane and trifluoromethyl bromide generates enamines via iminium intermediates.

- Reduction of these enamines yields 2-trifluoromethylpiperidine derivatives.

- Alternatively, imines derived from N-(diethoxymethyl)piperidin-2-one can undergo Claisen condensation with ethyl trifluoroacetate, followed by acid-catalyzed transformations to yield fluorinated lactams and subsequently 2-trifluoromethylpiperidines.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Claisen condensation | NaH, ethyl trifluoroacetate | Formation of fluorinated acyl lactam |

| Acidic hydrolysis | 6 M HCl, reflux | Decarboxylation and hemiaminal formation |

| Imine formation | Azeotropic removal of water | Formation of imine intermediate |

| Reduction | NaBH(OAc)3 in MeOH | 2-Trifluoromethylpiperidine (71% yield) |

Further functionalization of the imine intermediate can lead to phosphonate derivatives and α-aminophosphonic acids, highlighting the versatility of this route.

Cyclization Strategies from Non-Cyclic Precursors

Cyclization via metathesis and aza-Michael addition are powerful methods to construct the piperidine ring with trifluoromethyl substitution.

- Metathesis catalysts like Grubbs-Hoveyda catalysts enable the formation of unsaturated piperidine intermediates from dienes, which upon hydrogenation and acid treatment yield the desired hydrochloride salts.

- Aza-Michael additions of aminoketones under basic or chiral catalytic conditions afford cis-2-trifluoromethyl-substituted piperidines with high diastereoselectivity (up to 94:6 cis:trans ratio).

- Electrophilic-induced cyclizations using iodine and base can produce bicyclic intermediates that are further transformed into 2-trifluoromethylpipecolic acid derivatives.

Representative yields and selectivities:

| Method | Yield (%) | Diastereomeric Ratio (cis:trans) | Notes |

|---|---|---|---|

| Metathesis + hydrogenation | 91 | Not specified | Quantitative isolation of HCl salt |

| Aza-Michael addition | 80 | 94:6 | Excellent diastereoselectivity |

| Electrophilic cyclization | 80 | Not specified | One-pot process with high yield |

These methods allow for stereocontrolled synthesis of cis-2-(trifluoromethyl)piperidine derivatives suitable for further functionalization.

Improved Preparation of Chiral 3-Amino Piperidine Intermediates

Patents such as CN109206361A describe improved methods for preparing chiral 3-amino piperidine intermediates, which are structurally related to the target compound and useful in pharmaceutical synthesis (e.g., imatinib intermediates).

- The method involves preparation of methyl carbamates under controlled conditions to favor desired stereoisomers.

- Diastereomeric ratios (Dr) are carefully monitored and optimized.

| Entry | Ligand | Dr (cis/trans) | Notes |

|---|---|---|---|

| 1 | Ligand A | 90:10 | High selectivity for cis isomer |

| 2 | Ligand B | 85:15 | Moderate selectivity |

This approach underscores the importance of ligand choice and reaction conditions in achieving stereoselective synthesis relevant to cis-2-(trifluoromethyl)piperidine-4-carboxylic acid derivatives.

Summary Table of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Diastereoselectivity | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | 4-Pyridine carboxylic acid | Pd/C, H2 (3.5–5 MPa), 80–100 °C, water | >95 | Not specified | Simple post-processing, high purity |

| From δ-lactams via enamines | δ-Lactams | CF3Br, BCl3, HEPT, reduction (NaBH(OAc)3) | ~30 (enamine), 71 (final) | Not specified | Multi-step, involves hazardous reagents |

| From δ-lactams via imines | N-(diethoxymethyl)piperidin-2-one | Claisen condensation, acid hydrolysis, reduction | 71 | Not specified | Versatile intermediate for further derivatization |

| Cyclization via metathesis + hydrogenation | Dienes | Grubbs-Hoveyda catalyst, Pd/C, HCl | 91 | Not specified | Efficient ring formation and functionalization |

| Aza-Michael addition | Aminoketones | Basic or chiral amine catalysis | 80 | 94:6 (cis:trans) | High stereoselectivity |

| Electrophilic-induced cyclization | Imines | Iodine, NaH | 80 | Not specified | One-pot process |

| Improved chiral 3-amino piperidine preparation | Piperidine derivatives | Ligand-controlled catalysis | Varies | Up to 90:10 | Focus on stereoselectivity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution can produce halogenated or alkylated compounds.

Scientific Research Applications

Chemistry: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications .

Biology: In biological research, the compound is utilized to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and protein interactions .

Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also modulate specific pathways by inhibiting or activating target molecules .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

cis-6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

- Structure : Trifluoromethyl group on a pyridyl ring attached to the piperidine nitrogen.

- However, the absence of a direct trifluoromethyl group on the piperidine ring reduces its metabolic stability compared to the target compound .

Protecting Group Variations

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Structure : Boc-protected amine at position 1, phenyl group at position 4.

- Key Differences : The Boc group enhances stability during synthesis but requires acidic deprotection, limiting its utility in environments sensitive to strong acids. The phenyl group increases hydrophobicity, which may reduce solubility compared to the trifluoromethyl analogue .

1-(1-Fmoc-azetidin-3-yl)piperidine-4-carboxylic Acid

- Structure : Fmoc-protected azetidine substituent at position 1.

- Key Differences: The Fmoc group is base-labile, offering orthogonal protection strategies.

Substituent Modifications

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride | C₇H₁₁F₃NO₂·HCl | 245.62 | Not reported | High (aqueous) |

| 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid | C₁₂H₁₃F₃N₂O₂ | 274.23 | 162–164 | Moderate (DMSO) |

| cis-6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride | C₇H₁₁F₃NO₂·HCl | 245.62 | Not reported | High (aqueous) |

Biological Activity

Cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride, a compound notable for its trifluoromethyl group and piperidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl (-CF3) group is known to enhance the pharmacological properties of compounds, including increased metabolic stability and improved binding affinity to biological targets. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Molecular Formula

- Molecular Formula : C7H11ClF3NO2

- Molecular Weight : 233.62 g/mol

Structural Features

The compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which are crucial for its biological interactions.

Antitumor Activity

Research has indicated that piperidine derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that modifications at the carboxylic acid position can lead to enhanced binding affinities to Bcl-2/Bcl-xL proteins, which are critical in cancer cell survival pathways. The compound's structural analogs have demonstrated IC50 values as low as 4.8 nM in inhibiting cell growth in sensitive cancer cell lines, indicating potent antitumor activity .

The mechanism of action for this compound appears to involve:

- Inhibition of Bcl-2/Bcl-xL : This compound binds effectively to Bcl-2 and Bcl-xL proteins, triggering apoptosis in cancer cells.

- Induction of Apoptosis : In vivo studies have shown that this compound can induce cleavage of PARP and caspase-3 in tumor tissues, markers indicative of apoptosis .

Neuropharmacological Effects

The compound's structural characteristics also suggest potential neuropharmacological applications:

Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various piperidine derivatives against human cancer cell lines, this compound was included among tested compounds. It exhibited a strong inhibitory effect on cell proliferation with an IC50 value significantly lower than many traditional chemotherapeutics .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that the presence of the trifluoromethyl group enhances the binding affinity of piperidine derivatives to their targets. In particular, substitutions at the carboxylic acid position were found to critically influence both binding affinity and biological activity . This emphasizes the importance of molecular modifications in optimizing therapeutic effects.

Table 1: Biological Activity of Piperidine Derivatives

| Compound Name | IC50 (nM) | Target | Activity Type |

|---|---|---|---|

| This compound | 4.8 | Bcl-xL | Antitumor |

| Compound A (analog) | 38 | Bcl-xL | Antitumor |

| Compound B (analog) | >10,000 | Non-specific | Weak Antitumor |

Table 2: Mechanistic Insights into Biological Activity

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Induces cleavage of PARP and caspase-3 |

| Binding Affinity | High binding affinity to Bcl-2/Bcl-xL proteins |

| Receptor Modulation | Potential modulation of mGluR5 for CNS applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.